molecular formula C21H23NO7S B2878127 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide CAS No. 863023-05-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B2878127
CAS No.: 863023-05-6
M. Wt: 433.48
InChI Key: MEPVHHRFAYPHTR-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a complex structure that integrates a 3,4,5-trimethoxybenzamide moiety, a motif found in various biologically active molecules. The presence of the 1,1-dioxido-2,3-dihydrothiophene (sulfone) group is a key structural feature shared with other compounds known to exhibit potent inhibitory activity against potassium ion channels, such as Kv1.3, which are important targets in immunological research . Potential Research Applications and Value: The structural architecture of this benzamide analog suggests it may serve as a valuable tool compound for in vitro validation studies. Its design, which includes multiple methoxy substitutions and a sulfone group, is consistent with molecules investigated for their antiproliferative, anti-inflammatory, or ion channel blocking activities . Researchers can utilize this compound to probe specific biochemical pathways, particularly those involving ion channel function or cellular signaling. The trimethoxybenzamide core is also seen in established pharmaceutical agents like Troxipide, a gastric cytoprotective drug, indicating the potential relevance of this scaffold in modulating biological systems . Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary experiments to determine the compound's specific activity, mechanism of action, and potential applications in their field of study.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S/c1-26-17-7-5-15(6-8-17)22(16-9-10-30(24,25)13-16)21(23)14-11-18(27-2)20(29-4)19(12-14)28-3/h5-12,16H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPVHHRFAYPHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H20N2O5S
  • Molecular Weight : 372.43 g/mol

The structure includes a thiophene ring with a dioxido group and various methoxy groups that may influence its biological interactions.

Biological Activities

  • Antioxidant Activity
    • Compounds containing thiophene rings have shown significant antioxidant properties. This activity is crucial for reducing oxidative stress in cells and may contribute to protective effects against various diseases.
  • Anticancer Properties
    • Preliminary studies indicate that related compounds can inhibit cancer cell proliferation by inducing apoptosis. The methoxy groups may enhance the lipophilicity of the molecule, facilitating better cellular uptake and effectiveness.
  • Antimicrobial Activity
    • Similar benzamide derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria

Case Studies

  • Antioxidant Study : A study conducted on similar thiophene derivatives showed a significant reduction in reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant activity.
  • Anticancer Research : In vitro studies demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by promoting programmed cell death (apoptosis).
  • Antimicrobial Assessment : A comparative study revealed that benzamide derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfone moiety is susceptible to further oxidation under specific conditions. While direct experimental data for this compound is limited, analogous sulfone-containing compounds undergo oxidation to form sulfonic acids or epoxides depending on the oxidizing agent.

Key observations:

  • Oxidizing agents: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) may target the sulfur atom in the sulfone group.

  • Impact: Oxidation could modify electronic properties, influencing binding affinity in biological systems.

Reaction SiteOxidizing AgentProduct HypothesisReference
Thiophene sulfoneH₂O₂/mCPBASulfonic acid derivatives

Hydrolysis Reactions

The benzamide bond (C=O-NR₂) undergoes hydrolysis under acidic or basic conditions. For example, hydrochloric acid (HCl) catalyzes cleavage into carboxylic acid and amine derivatives .

Experimental analogs:

  • N-(4-Methoxyphenyl)benzamide hydrolyzes in concentrated HCl to yield benzoic acid and 4-methoxyaniline .

  • Conditions: Reflux in 6M HCl for 3–6 hours.

SubstrateConditionsProductsYield (%)Reference
Benzamide derivative6M HCl, reflux3,4,5-Trimethoxybenzoic acid + amine~70–80

Demethylation of Methoxy Groups

Methoxy groups (-OCH₃) on the aromatic rings may undergo demethylation under strong acidic (e.g., HBr/AcOH) or basic conditions (e.g., BBr₃), forming hydroxyl groups.

Example pathway:
Ar OCH3BBr3Ar OH+CH3Br\text{Ar OCH}_3\xrightarrow{\text{BBr}_3}\text{Ar OH}+\text{CH}_3\text{Br}

PositionReagentProductReference
3,4,5-TrimethoxyBBr₃ (1M in DCM)Trihydroxybenzamide derivative

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to methoxy groups) are primed for electrophilic substitution, such as nitration or sulfonation.

ReactionReagentPositionReference
NitrationHNO₃/H₂SO₄Para to methoxy groups
SulfonationSO₃/H₂SO₄Meta to sulfone moiety

Functional Group Interactions

The sulfone group may participate in hydrogen bonding or act as a leaving group in nucleophilic displacement reactions. For example, the sulfone oxygen could coordinate with metal catalysts in cross-coupling reactions .

Hypothetical reaction:
R SO2 R +NuR Nu+R SO2\text{R SO}_2\text{ R }+\text{Nu}^-\rightarrow \text{R Nu}+\text{R SO}_2^-

Stability Under Synthetic Conditions

The compound’s stability during synthesis is influenced by:

  • Temperature: Degrades above 150°C .

  • pH: Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzamide Substituents

Key analogs differ in substituents on the benzamide ring or the sulfone-containing dihydrothiophene group:

Compound Name Substituents on Benzamide Sulfone Ring Molecular Formula MW Key Properties/Activities References
Target Compound 3,4,5-trimethoxy Dihydrothiophen-3-yl C₂₁H₂₃NO₆S 417.5 High polarity, metabolic stability
4-Fluoro analog (CID 4263295) 4-fluoro Dihydrothiophen-3-yl C₁₈H₁₆FNO₄S 361.4 Reduced steric bulk vs. trimethoxy
4-Chloro analog 4-chloro Dihydrothiophen-3-yl C₁₈H₁₆ClNO₄S 385.8 Enhanced lipophilicity
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy None C₁₇H₁₆BrNO₄ 386.2 Lower solubility (no sulfone)
VUF15485 3,4,5-trimethoxy Pyrrolidine substituent Not provided High-affinity agonist activity

Key Observations:

  • Trimethoxy vs.
  • Role of the Sulfone Group: The dihydrothiophene sulfone in the target compound increases polarity and stability compared to non-sulfone analogs (e.g., ’s bromophenyl derivative). This may improve pharmacokinetic profiles, such as reduced metabolic degradation .
  • Activity Trends: VUF15485 (), a 3,4,5-trimethoxybenzamide with a pyrrolidine group, exhibits high agonist activity, suggesting the trimethoxy motif is pharmacologically critical. The target compound’s sulfone may mimic steric or electronic features of VUF15485’s pyrrolidine substituent.

Impact of Substituent Position and Electronic Effects

  • Methoxy Positioning: Derivatives with methoxy groups at 3,4,5-positions (target compound, ) exhibit stronger intramolecular hydrogen bonding and rigidity compared to mono-methoxy analogs (e.g., ’s 3-methoxy variant). This positioning may optimize binding to hydrophobic pockets in target proteins.
  • Halogen vs. Methoxy: Halogenated analogs (4-F, 4-Cl) prioritize lipophilicity, which may enhance membrane permeability but reduce water solubility. The target compound’s trimethoxy group balances hydrophilicity and lipophilicity .

Physical and Spectroscopic Comparisons

  • Melting Points: While specific data for the target compound are lacking, analogs in (e.g., 4e: 262–265°C) suggest high thermal stability for benzamides with methoxy substituents. Sulfone-containing compounds (e.g., ) likely exhibit similar trends.
  • IR/NMR Signatures: The sulfone group (S=O) shows strong IR absorption at 1150–1300 cm⁻¹, distinguishing it from non-sulfone analogs . Trimethoxybenzamides exhibit characteristic OCH₃ peaks at δ 3.8–4.0 ppm in ¹H-NMR and δ 55–60 ppm in ¹³C-NMR .

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